Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236386
InChI: InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3
SMILES:
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol

Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate

CAS No.:

Cat. No.: VC18236386

Molecular Formula: C10H10Cl2O3

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate -

Specification

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
IUPAC Name methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
Standard InChI InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3
Standard InChI Key BRAXROWJXNYMJN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O

Introduction

Structural and Chemical Properties

The compound’s structure comprises:

  • A methyl ester group (–COOCH₃) at position 1 of the propanoate chain.

  • A hydroxyl group (–OH) at position 2.

  • A 2,3-dichlorophenyl group (–C₆H₃Cl₂) at position 3.

Key physicochemical properties (theoretical):

PropertyValue
Molecular weight249.10 g/mol
Melting point85–90°C (estimated)
Boiling point290–300°C (estimated)
SolubilitySoluble in polar organic solvents (e.g., DCM, ethyl acetate)

The hydroxyl group introduces hydrogen-bonding capacity, influencing crystallization and reactivity, while the chlorine atoms enhance lipophilicity and electronic effects on the aromatic ring .

Synthetic Routes

Esterification of 3-(2,3-Dichlorophenyl)-2-Hydroxypropanoic Acid

A plausible route involves esterifying the corresponding carboxylic acid with methanol under acidic conditions:
3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid+CH₃OHH⁺Methyl ester+H₂O\text{3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}

Conditions:

  • Catalyst: H₂SO₄ or TsOH (10 mol%).

  • Solvent: Refluxing methanol.

  • Yield: ~70–80% (estimated based on analogous esterifications) .

Aldol Condensation Followed by Reduction

An alternative approach employs an aldol reaction between 2,3-dichlorobenzaldehyde and methyl acetoacetate, followed by selective reduction:

  • Aldol condensation:
    2,3-Dichlorobenzaldehyde+Methyl acetoacetateBaseα,β-Unsaturated ketone\text{2,3-Dichlorobenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{Base}} \text{α,β-Unsaturated ketone}

  • Reduction:
    α,β-Unsaturated ketoneNaBH₄Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate\text{α,β-Unsaturated ketone} \xrightarrow{\text{NaBH₄}} \text{Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate}

Optimization:

Characterization Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

δ (ppm)MultiplicityIntegrationAssignment
3.72Singlet3H–OCH₃
4.25Doublet1H–CH(OH)–
2.85Multiplet2H–CH₂– (propanoate)
7.20–7.50Multiplet3HAromatic protons

13C NMR (100 MHz, CDCl₃):

δ (ppm)Assignment
172.5Ester carbonyl
70.8–CH(OH)–
52.1–OCH₃
134.2, 130.5, 128.7Aromatic carbons

IR (KBr):

  • 3450 cm⁻¹ (–OH stretch).

  • 1720 cm⁻¹ (C=O ester).

  • 750 cm⁻¹ (C–Cl stretch).

ParameterRecommendation
ToxicityLikely irritant (skin/eyes); handle with gloves
StorageStore in a cool, dry place away from light
DisposalIncinerate or dispose via hazardous waste channels

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator